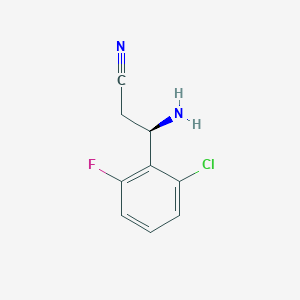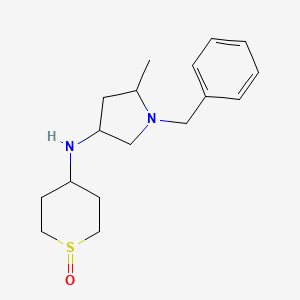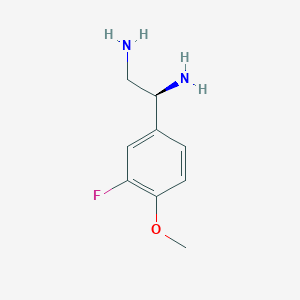![molecular formula C19H26N2O2 B13031142 cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B13031142.png)
cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole is a chemical compound with the molecular formula C19H28N2O2 and a molecular weight of 316.438 g/mol . This compound is known for its unique structure, which includes a benzylamino group and a tert-butoxycarbonyl (boc) protecting group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole typically involves multiple steps. One common synthetic route starts with the preparation of endo-5-benzylaminooctahydrocyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester. This intermediate is then subjected to further reactions to obtain the final product . The reaction conditions often include the use of benzylamine and other reagents under controlled temperatures and pressures to ensure the desired stereochemistry and purity.
Analyse Des Réactions Chimiques
cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The boc protecting group helps to stabilize the compound and prevent unwanted reactions during its use in various applications.
Comparaison Avec Des Composés Similaires
cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole can be compared with other similar compounds, such as:
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: This compound lacks the benzylamino group and has different chemical properties and applications.
endo-5-Benzylaminooctahydrocyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester: An intermediate in the synthesis of the target compound, with distinct reactivity and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H26N2O2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
tert-butyl (3aS,6aS)-5-(benzylamino)-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H26N2O2/c1-19(2,3)23-18(22)21-12-15-9-17(10-16(15)13-21)20-11-14-7-5-4-6-8-14/h4-9,15-16,20H,10-13H2,1-3H3/t15-,16+/m0/s1 |
Clé InChI |
VGPZJKVASNLIGN-JKSUJKDBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]2CC(=C[C@H]2C1)NCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CC(=CC2C1)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


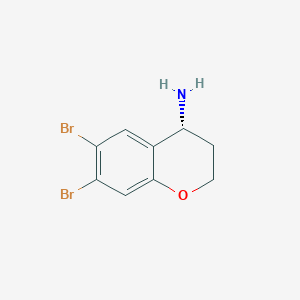

![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
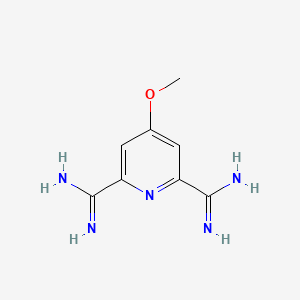


![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)

![1-Amino-1-[4-(methylethyl)phenyl]acetone](/img/structure/B13031104.png)
![4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13031109.png)

